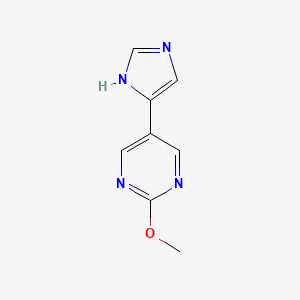
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine is an organic compound with the molecular formula C10H25N3. This compound is characterized by the presence of two butane-1,4-diamine groups, each substituted with a methyl group and a methylamino group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
化学反応の分析
Types of Reactions
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogenated compounds such as bromoethane, chloroethane, and other alkyl halides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
N,N’-Dimethyl-1,4-butanediamine: Similar in structure but lacks the methylamino group.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Contains additional methyl groups on the nitrogen atoms.
1,4-Butanediamine: The parent compound without any methyl or methylamino substitutions.
Uniqueness
N1-Methyl-N4-(4-(methylamino)butyl)butane-1,4-diamine is unique due to the presence of both methyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
特性
分子式 |
C10H25N3 |
|---|---|
分子量 |
187.33 g/mol |
IUPAC名 |
N-methyl-N'-[4-(methylamino)butyl]butane-1,4-diamine |
InChI |
InChI=1S/C10H25N3/c1-11-7-3-5-9-13-10-6-4-8-12-2/h11-13H,3-10H2,1-2H3 |
InChIキー |
KTMMHCZMWYHHLU-UHFFFAOYSA-N |
正規SMILES |
CNCCCCNCCCCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



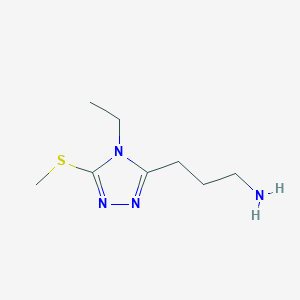
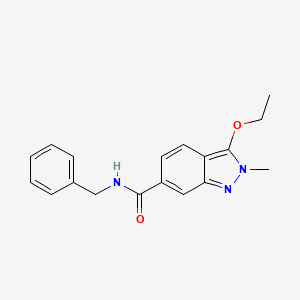
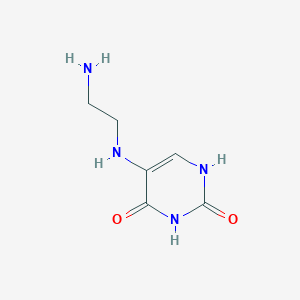
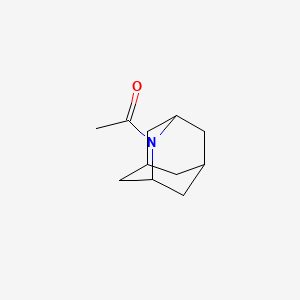

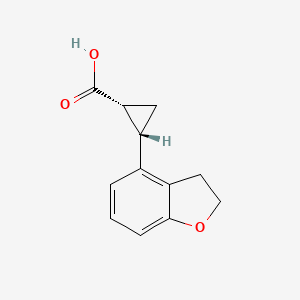

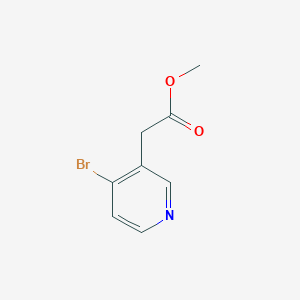
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)

